1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide
Overview
Description
1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H28N4O3 and its molecular weight is 444.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Poly ADP ribose polymerase-1 (PARP-1) . PARP-1 plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells .
Mode of Action
The compound inhibits the activity of PARP-1 . By inhibiting PARP-1, the compound can prevent the repair of DNA single-strand breakage and aggravate DNA double-strand breakage .
Biochemical Pathways
The inhibition of PARP-1 affects the DNA repair pathway . This leads to an increase in DNA damage, which can promote the apoptosis of cancer cells . The compound may also affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability . The compound’s ADME properties could be influenced by its structure, which includes a benzofuro[3,2-d]pyrimidin-4-yl group .
Result of Action
The result of the compound’s action is the promotion of apoptosis in cancer cells through the mitochondrial apoptosis pathway . This is achieved by inhibiting the activity of PARP-1, leading to increased DNA damage .
Action Environment
The action of the compound can be influenced by various environmental factors For example, the presence of other molecules in the cell can affect the compound’s ability to bind to its target Additionally, the compound’s stability and efficacy could be affected by factors such as pH and temperature.
Biochemical Analysis
Biochemical Properties
1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes that are involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall biochemical properties.
Cellular Effects
The effects of 1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. Additionally, it can impact the expression of genes involved in metabolic processes, thereby altering the metabolic state of the cell.
Molecular Mechanism
At the molecular level, 1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding often involves specific interactions at the active site of the enzyme or receptor, resulting in conformational changes that affect their function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cell behavior and function.
Dosage Effects in Animal Models
In animal models, the effects of 1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, toxic or adverse effects may be observed, including cellular damage, organ toxicity, or behavioral changes. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations and affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments or tissues, where it can exert its effects. Additionally, the compound’s distribution can be influenced by factors such as its solubility, molecular size, and affinity for specific transporters or binding proteins.
Subcellular Localization
The subcellular localization of 1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes and energy production.
Properties
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(4-propoxyphenyl)methyl]piperidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-2-14-32-20-11-9-18(10-12-20)15-27-26(31)19-6-5-13-30(16-19)25-24-23(28-17-29-25)21-7-3-4-8-22(21)33-24/h3-4,7-12,17,19H,2,5-6,13-16H2,1H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGLKPOQEHZNSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.